molecular formula C20H26N6O4S B11261558 1-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

1-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

Cat. No.: B11261558
M. Wt: 446.5 g/mol
InChI Key: IBWRXKGOYKBHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, alkyl-oxohex-ynoates, and various catalysts to facilitate the reactions. Conditions such as controlled temperature and pH are crucial to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a wide range of functionalized pyridazinones.

Scientific Research Applications

1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its specific combination of nitrobenzenesulfonyl and piperazine moieties, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H26N6O4S

Molecular Weight

446.5 g/mol

IUPAC Name

1-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C20H26N6O4S/c27-26(28)17-5-7-18(8-6-17)31(29,30)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-1-2-4-12-23/h5-10H,1-4,11-16H2

InChI Key

IBWRXKGOYKBHPX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.